![molecular formula C21H20N2O2 B15012055 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Vorbereitungsmethoden
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-phenylpropanehydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide can be compared with other similar hydrazone compounds, such as:
2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound also forms metal complexes and exhibits antimicrobial properties.
(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: Similar in structure, this compound is used in coordination chemistry and has potential biological applications.
The uniqueness of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H20N2O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(18-13-12-17-9-5-6-10-19(17)21(18)25)22-23-20(24)14-11-16-7-3-2-4-8-16/h2-10,12-13,25H,11,14H2,1H3,(H,23,24)/b22-15+ |
InChI-Schlüssel |
ZKEZFFZRLAFKKS-PXLXIMEGSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
Kanonische SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


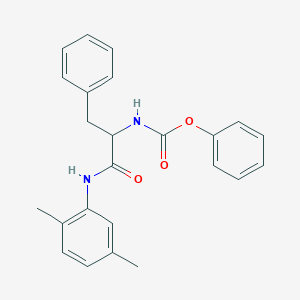
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)
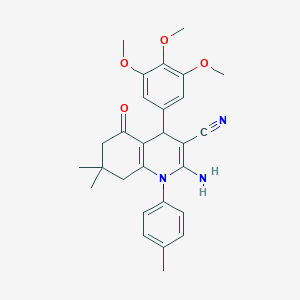
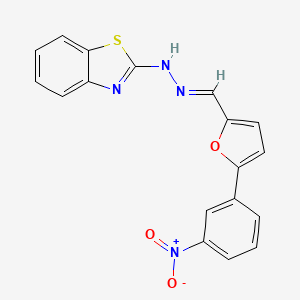
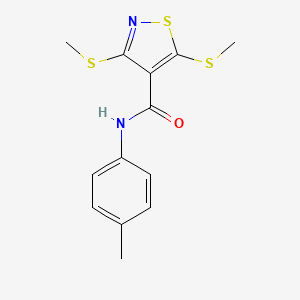
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
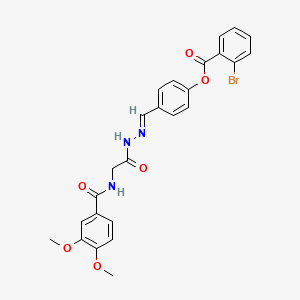

![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)
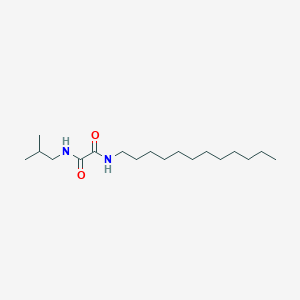
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate](/img/structure/B15012045.png)
